1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone
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Description
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone is a useful research compound. Its molecular formula is C14H17NO3S and its molecular weight is 279.35. The purity is usually 95%.
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Scientific Research Applications
Advanced Building Blocks for Drug Discovery
Research highlights the synthesis of advanced building blocks for drug discovery through the intramolecular photochemical [2+2]-cyclization of acetophenone enamides, leading to the formation of 2-azabicyclo[3.2.0]heptanes. These compounds serve as precursors for the synthesis of conformationally restricted analogs of proline, such as 2,3-ethanoproline, demonstrating their utility in drug development and chemical synthesis (Druzhenko et al., 2018).
Aza-Diels-Alder Reactions in Aqueous Solution
The asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions showcases the versatility of 2-azabicyclo[2.2.1]heptane derivatives. This methodology leverages chiral iminium ions formed from glyoxylic acid and chiral amines, indicating the role of these bicyclic compounds in synthesizing complex amino acid derivatives with potential biological activity (Waldmann & Braun, 1991).
Beta-Lactamase Inhibitor Development
CP-45,899, a beta-lactamase inhibitor with a core structure similar to the queried compound, illustrates the application of bicyclic sulfone derivatives in extending the antibacterial spectrum of beta-lactams. This compound, by inhibiting bacterial penicillinases and cephalosporinases, enhances the efficacy of beta-lactams against resistant bacteria, underscoring the potential of such structures in antibiotic resistance management (English et al., 1978).
Synthesis of Cyclopentyl Carbocyclic Nucleosides
The use of 5,6-epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one as a versatile intermediate in the synthesis of cyclopentyl carbocyclic nucleosides highlights another application of related compounds. This approach facilitates the efficient synthesis of nucleoside analogues, important in antiviral and anticancer drug development (Dominguez & Cullis, 1999).
Properties
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-10-4-2-3-5-11(10)6-14(16)15-8-13-7-12(15)9-19(13,17)18/h2-5,12-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQOQLAUWNRCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CC3CC2CS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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